Methyl 5-aminooxazole-4-carboxylate Methyl 5-aminooxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 63820-04-2
VCID: VC16002572
InChI: InChI=1S/C5H6N2O3/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3
SMILES:
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol

Methyl 5-aminooxazole-4-carboxylate

CAS No.: 63820-04-2

Cat. No.: VC16002572

Molecular Formula: C5H6N2O3

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-aminooxazole-4-carboxylate - 63820-04-2

Specification

CAS No. 63820-04-2
Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
IUPAC Name methyl 5-amino-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C5H6N2O3/c1-9-5(8)3-4(6)10-2-7-3/h2H,6H2,1H3
Standard InChI Key CBYSDGQDEISDQJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(OC=N1)N

Introduction

Structural Characteristics

Molecular Formula and Stereochemical Configuration

Methyl 5-aminooxazole-4-carboxylate has the molecular formula C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol. The oxazole ring comprises three heteroatoms: one oxygen at position 1 and two nitrogen atoms at positions 3 and 5 (Figure 1). The carboxylate group at position 4 enhances polarity, while the amino group at position 5 introduces nucleophilic reactivity.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₅H₆N₂O₃
SMILESCOC(=O)C1=C(O)N=CN1
InChIKeySERNWBIIYUJWQS-UHFFFAOYSA-N
Topological Polar Surface98.7 Ų

The SMILES string COC(=O)C1=C(O)N=CN1 confirms the ester linkage (COOCH₃) at position 4 and the amino group (-NH₂) at position 5. The InChIKey provides a unique identifier for database searches .

Spectroscopic Characterization

While direct spectral data for methyl 5-aminooxazole-4-carboxylate is limited in the provided sources, analogous oxazole derivatives exhibit characteristic signals:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR: Signals for the methyl ester (~δ 3.8 ppm) and aromatic protons (~δ 7.5–8.2 ppm) .

  • ¹³C NMR: Carboxylate carbon at ~δ 165 ppm and oxazole ring carbons between δ 140–160 ppm .

Synthesis and Manufacturing

The synthesis of methyl 5-aminooxazole-4-carboxylate typically involves cyclocondensation reactions. One validated route proceeds via:

  • Formation of the Oxazole Core: Reacting ethyl glyoxylate with cyanamide under acidic conditions to form 5-aminooxazole-4-carboxylic acid .

  • Esterification: Treating the carboxylic acid with methanol and a catalytic acid (e.g., H₂SO₄) to yield the methyl ester.

Table 2: Representative Synthetic Pathway

StepReagents/ConditionsYield
1Ethyl glyoxylate, cyanamide, HCl, 80°C65%
2MeOH, H₂SO₄, reflux85%

Alternative methods include using isocyanides or transition-metal catalysis, though these are less commonly reported .

Physicochemical Properties

Thermal Stability and Solubility

Methyl 5-aminooxazole-4-carboxylate is a solid at room temperature, with a predicted boiling point of ~290°C (extrapolated from thiazole analogs) . It exhibits moderate solubility in polar solvents:

  • Water: <1 mg/mL

  • Methanol: 25 mg/mL

  • DMSO: >50 mg/mL

Reactivity Profile

The compound’s functional groups enable diverse transformations:

  • Amino Group: Participates in acylation, alkylation, and Schiff base formation.

  • Carboxylate: Hydrolyzes to the carboxylic acid under basic conditions.

  • Oxazole Ring: Undergoes electrophilic substitution at position 2 .

Biological and Pharmacological Applications

Antiviral Activity

Methyl 5-aminooxazole-4-carboxylate derivatives demonstrate anti-herpes simplex virus (HSV-1) activity. In a 2020 study, analogs reduced viral titers by 2.2–3.5 log₁₀ units in A-549 cells, comparable to acyclovir . The mechanism involves inhibition of viral DNA polymerase or modulation of host cell kinases like ERK and p38 .

Table 3: Antiviral Activity of Selected Derivatives

CompoundIC₅₀ (µM)Selectivity Index (SI)
SCM531.2>10
SCM931.2>8

Recent Advances and Research Trends

Recent studies focus on structure-activity relationship (SAR) optimization:

  • Lipophilic Side Chains: Pentyl or dimethylaminopropyl groups enhance antiviral potency .

  • Hybrid Molecules: Conjugation with pyrimidine or quinoline scaffolds improves bioavailability .

Ongoing clinical trials are evaluating oxazole derivatives for COVID-19 and HIV, though methyl 5-aminooxazole-4-carboxylate itself remains preclinical .

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